molecular formula Fe3O4 B050538 Ferumoxides CAS No. 119683-68-0

Ferumoxides

Cat. No. B050538
M. Wt: 231.53 g/mol
InChI Key: WTFXARWRTYJXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferumoxides are a type of superparamagnetic iron oxide nanoparticles that have been widely used in scientific research for their unique properties. These nanoparticles have a diameter of approximately 100 nanometers and are composed of an iron oxide core surrounded by a dextran coating. Ferumoxides are biocompatible and have low toxicity, making them an ideal tool for various applications in biomedical research.

Scientific Research Applications

  • Enhancing Hepatic MRI : Ferumoxides is effective in improving the detection of focal hepatic lesions on T2-weighted MRI images. A multicenter clinical trial demonstrated its safety and efficacy, noting significant improvement in lesion-to-liver contrast-to-noise ratio and identification of additional lesions in 27% of enhanced images (Ros et al., 1995).

  • Macrophage Endocytosis : The uptake of Ferumoxides by macrophages occurs through scavenger receptor SR-A-mediated endocytosis. Comparative studies with Ferumoxtran-10 (USPIO) showed that the macrophage uptake of iron oxide nanoparticles mainly depends on their size (Raynal et al., 2004).

  • Cell Labeling for Cellular MRI : Ferumoxides, complexed with protamine sulfate, have been used successfully for labeling various mammalian cells, including mesenchymal and hematopoietic stem cells, without affecting their viability or differentiation capacity. This facilitates the tracking of these cells in vivo by MRI (Arbab et al., 2004).

  • Stem Cell Survival After Transplantation : Research indicates that MRI overestimates the survival of ferumoxide-labeled stem cells after transplantation in the heart. The study found that the MRI signals persisted even in the absence of viable stem cells, highlighting the need for caution in interpreting MRI results post-transplantation (Terrovitis et al., 2008).

  • Effect on Biophysical and Metabolic Properties of Cells : Labeling cells with ferumoxides-poly-L-lysine (PLL) complex does not significantly affect the long-term viability, function, metabolism, and iron utilization of mammalian cells, including human mesenchymal stem and HeLa cells (Arbab et al., 2003).

  • Clinical Applicability in Labeling Cells : Combining ferumoxides with transfection agents enables magnetic labeling of various cell types, including mammalian and stem cells, which can be useful in experimental and clinical cellular MRI and tracking (Frank et al., 2003).

  • In Vivo Imaging and Toxicity Studies : Studies involving ferumoxide-labeled mesenchymal stem cells in cartilage defects have shown the potential for in vivo visualization by MRI and the absence of significant differences in signal-to-noise ratios between viable and apoptotic labeled cells (Henning et al., 2012).

properties

IUPAC Name

iron(2+);iron(3+);oxygen(2-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Fe.4O/q+2;2*+3;4*-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXARWRTYJXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.04
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692
Record name Ferumoxides
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Feraheme (ferumoxytol) is comprised of a superparamagnetic iron oxide that is coated with a carbohydrate shell, aiding in the isolation the bioactive iron from plasma components until the iron-carbohydrate complex enters the reticuloendothelial system macrophages of the liver, spleen and the bone marrow. The iron is then released from the iron-carbohydrate complex within vesicles located in the macrophages. Iron then either enters the intracellular storage of iron (e.g., ferritin) or can be transferred to plasma transferrin for its transport to erythroid precursor cells for incorporation into hemoglobin. A therapeutic response to iron therapy depends upon the individual's iron stores and ability to utilize the iron. The systemic use of iron is influenced by the cause of the deficiency in addition to the illnesses/conditions that may affect erythropoiesis. Iron therapy by itself does not increase red blood cell (RBC) production. Administration of iron improves only the anemia associated with iron deficiency. Iron-containing proteins and enzymes are essential in oxidation-reduction reactions, particularly those in the mitochondria. Iron is a part of myoglobin and various heme-enzymes, including the cytochromes, catalase, and peroxidase. Iron is an important component of the _metalloflavoprotein _enzymes as well as the mitochondrial enzyme _alpha-glycerophosphate oxidase_. In addition, iron serves as a cofactor for enzymes such as _aconitase _and tryptophan _pyrrolase_. Iron deficiency leads anemia and decreased oxygen delivery, but also reduces muscle metabolism and decreases mitochondrial activity. Iron deficiency may also lead to defects in both learning and body thermoregulation. Therefore, iron is imperative to several metabolic functions in addition to erythropoiesis. After intravenous administration, ferumoxytol replaces iron stores with less frequent side effects compared to the use of oral iron therapy. In addition, this agent generates T1 relaxation, producing a magnetic field and enhancing T2 relaxation, thereby darkening contrast media-containing structures in magnetic resonance imaging (MRI). Due to small particle size, ferumoxytol remains in the intravascular space for a prolonged period and so may be used as a blood pool agent. T1 and T2, in radiology, refer to the timing of radiofrequency pulse sequences used to make images. The timing used to create T1 images results in images which emphasize fat tissue. The timing of radiofrequency pulse sequences utilized to create T2 images results in images which emphasize fat AND water within the body., Feridex i.v. is an intravenously injected colloidal superparamagnetic iron oxide associated with dextran. It is a magnetic resonance imaging (MRI) contrast agent and is taken up by cells of the reticuloendothelial system (RES)., Feridex i.v. shortens the relaxation times for nearby hydrogen atoms and reduces signal intensity in normal tissues. This results in signal loss (image darkening ) on mid T1/T2 or strongly T2-weighted images. Tissues with decreased RES function (e.g., metastases, primary liver cancer, cysts and various benign tumors, adenomas, and hyperplasia) retain their native signal intensity, so the contrast between normal and abnormal tissue is increased., Magnetic resonance imaging (MRI) maps information about tissues spatially and functionally. Protons (hydrogen nuclei) are widely used to create images because of their abundance in water molecules. Water comprises about 80% of most soft tissues. The contrast of proton MRI depends mainly on the density of nuclear (proton spins), the relaxation times of the nuclear magnetization (T1, longitudinal and T2, transverse), the magnetic environment of the tissues, and the blood flow to the tissues. However, insufficient contrast between normal and diseased tissues requires the development of contrast agents. Most of the contrast agents affect the T1 and T2 relaxation of the surrounding nuclei, mainly the protons of water. T-2* is the spin-spin relaxation time composed of variations from molecular interactions and intrinsic magnetic heterogeneities of tissues in the magnetic field (1). Superparamagnetic iron oxide (SPIO) structure is composed of ferric iron (Fe3+) and ferrous iron (Fe2+) in the general formula of Fe2 (3+)OFe(2+)O. The iron oxides particles are coated with a layer of dextran or other polysaccharide. These particles have a large combined magnetic moments or spins which are randomly rotated in the absence of an applied magnetic field. SPIO is used mainly as a T2 contrast agent in MRI though it can shorten both T1 and T2/T2* relaxation processes. SPIO particle uptake into the reticuloendothelial system (RES) is by endocytosis or phagocytosis. SPIO particles are taken up by phagocytic cells such as monocytes, macrophages, and oligodendroglial cells. A variety of cells can also be labeled with these particles for cell trafficking and tumor-specific imaging studies. SPIO agents are classified by their sizes with coating material (about 20 nm to 3,500 nm in diameters) as large SPIO agents (Ferumoxsil or AMI-121, Ferucarbotran, OMP), standard SPIO (SSPIO) agents (Ferumoxides or AMI-25, SHU 555A), ultrasmall SPIO (USPIO) agents (Ferumoxtran or AMI-277, NC100150) and monocrystalline iron oxide nanoparticles (MION) agents. Ferumoxides are composed of iron particles of about 5 nm, and the hydrodynamic diameter is about 80-150 nm. The crystals are covered with a layer of dextran. Ferumoxides are classified as SSPIO. Ferumoxides have been tested in clinical trials as negative contrast agents that decrease signal on T2 images. Ferumoxides have been used in liver, spleen, and myocardial perfusion MR imaging.[Leung K; Ferumoxides. 2004 Nov 1 (Updated 2007 Dec 12). In: Molecular Imaging and Contrast Agent Database (MICAD)
Details Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2011. Available from, as of July 9, 2012: https://www.ncbi.nlm.nih.gov/books/NBK23037/
Record name Ferumoxytol
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Details Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2011. Available from, as of July 9, 2012: https://www.ncbi.nlm.nih.gov/books/NBK23037/
Record name Ferumoxides
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ferumoxides

Color/Form

Aqueous suspension, black to reddish-brown liquid

CAS RN

119683-68-0, 722492-56-0, 1317-61-9
Record name Ferumoxides [USAN:USP:BAN]
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Record name Ferumoxytol
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Record name FERROSOFERRIC OXIDE
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Record name FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ferumoxides
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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